2-(Benzyloxy)-3,6-difluorobenzaldehyde
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Overview
Description
2-(Benzyloxy)-3,6-difluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with benzyloxy and difluoro groups
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as carm1 . CARM1 is a protein arginine methyltransferase that plays a crucial role in various biological processes, including gene transcription, signal transduction, and DNA repair .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(Benzyloxy)-3,6-difluorobenzaldehyde might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially affect various biochemical pathways, particularly those involving oxidative stress and inflammation.
Result of Action
Similar compounds have been shown to have antitumor efficacy in a melanoma xenograft model . This suggests that this compound might also have potential anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3,6-difluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Benzyloxy Substitution:
Fluorination: The difluoro groups are introduced via electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and difluoro groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl alcohol, Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Oxidation: 2-(Benzyloxy)-3,6-difluorobenzoic acid
Reduction: 2-(Benzyloxy)-3,6-difluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(Benzyloxy)-3,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-3,5-difluorobenzaldehyde
- 2-(Benzyloxy)-4,6-difluorobenzaldehyde
- 2-(Benzyloxy)-3,6-dichlorobenzaldehyde
Uniqueness
2-(Benzyloxy)-3,6-difluorobenzaldehyde is unique due to the specific positioning of the benzyloxy and difluoro groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of fluorinated compounds.
Properties
IUPAC Name |
3,6-difluoro-2-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-7-13(16)14(11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRGWHWDDCWVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2C=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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